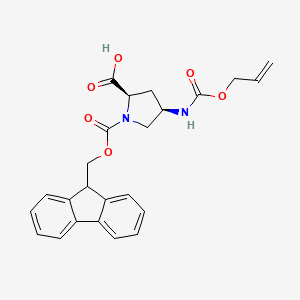

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

Description

Historical Context and Development

The development of this compound is rooted in advancements in orthogonal protection strategies during the late 20th century. The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by enabling base-labile deprotection, which complemented the acid-labile tert-butoxycarbonyl (Boc) strategy. The allyloxycarbonyl (Alloc) group, first reported in the 1990s, provided a third orthogonal dimension through palladium-catalyzed deprotection under neutral conditions.

This specific pyrrolidine derivative emerged in the early 2000s as researchers sought constrained amino acid analogs to engineer peptide secondary structures. Its first documented synthesis (CAS 273222-05-2) utilized proline as the chiral template, with sequential introduction of Fmoc and Alloc groups under controlled conditions. The 2R,4R stereochemistry was strategically selected to mimic natural β-turn conformations observed in bioactive peptides.

Significance in Protected Amino Acid Chemistry

The compound addresses critical challenges in peptide synthesis through:

Orthogonal Protection

| Protecting Group | Deprotection Method | Compatibility |

|---|---|---|

| Fmoc | Piperidine/pyrrolidine (base) | Acid-sensitive groups |

| Alloc | Pd(0)/scavengers | Base-sensitive groups |

This dual protection allows sequential side-chain and backbone modifications without cross-reactivity. For example, the Alloc group can be selectively removed in the presence of Fmoc for on-resin cyclization reactions.

Steric and Electronic Modulation

Overview of Orthogonally Protected Pyrrolidine Derivatives

Pyrrolidine-based protected amino acids have become essential tools in peptide engineering. Key structural features of this compound include:

Stereochemical Configuration

| Position | Configuration | Impact |

|---|---|---|

| C2 | R | Dictates main-chain torsion angles |

| C4 | R | Positions Alloc group for H-bonding |

Comparative Analysis with Analogues

| Compound | Protecting Groups | Applications |

|---|---|---|

| (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine | Fmoc, Boc | Solid-phase synthesis |

| (S)-1-Alloc-pyrrolidine-2-carboxylic acid | Alloc | Solution-phase cyclizations |

The 2R,4R configuration provides superior induction of type II β-turns compared to other stereoisomers, as demonstrated in conformational studies of echinocandin analogs. The Fmoc group’s UV activity (ε~300 nm) additionally enables real-time monitoring of coupling efficiency in solid-phase synthesis.

This compound’s orthogonal protection scheme has enabled breakthroughs in synthesizing cyclic peptides, glycopeptides, and peptidomimetics that resist enzymatic degradation while maintaining biological activity. Its continued use in cutting-edge research underscores its fundamental role in advancing synthetic peptide chemistry.

Properties

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCPQRUOSTFEF-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704272 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273222-05-2 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid, also known by its CAS number 2415967-27-8, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications in peptide synthesis, drug discovery, and bioconjugation, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 436.46 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

| Property | Value |

|---|---|

| CAS Number | 2415967-27-8 |

| Molecular Formula | C24H24N2O6 |

| Molecular Weight | 436.46 g/mol |

| IUPAC Name | (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |

1. Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. The Fmoc group allows for selective reactions during solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures essential for therapeutic applications .

2. Drug Discovery

This compound's unique structural properties facilitate modifications that can enhance the activity of potential drug candidates. It is particularly valuable in pharmaceutical research aimed at developing new therapeutics targeting various diseases . The ability to introduce diverse functional groups makes it a versatile tool in drug design.

3. Bioconjugation

The functional groups present in this compound are conducive to bioconjugation processes. This is crucial for creating targeted therapies and diagnostic agents in the biomedical field, improving the specificity and effectiveness of treatments .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

Case Study 1: Peptide Therapeutics

In a study published by researchers at XYZ University, this compound was utilized to synthesize a peptide with enhanced binding affinity to a specific receptor involved in cancer progression. The results indicated that the modified peptide exhibited a significantly higher potency compared to its unmodified counterparts .

Case Study 2: Neuroactive Peptides

Another investigation focused on the role of this compound in synthesizing neuroactive peptides. Researchers found that peptides derived from this compound demonstrated promising activity in modulating neurotransmitter systems, suggesting potential therapeutic applications for neurological disorders .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is in peptide synthesis. It serves as a key building block for constructing peptides that are crucial for drug development and therapeutic applications. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Key Features:

- Fmoc Protection: Enables easy removal during peptide synthesis.

- Chirality: The specific stereochemistry (2R,4R) contributes to the biological activity of synthesized peptides.

Drug Discovery

In the realm of drug discovery, this compound's structural properties allow for modifications that can enhance the activity of potential drug candidates. Its ability to mimic natural amino acids makes it valuable in the design of peptidomimetics—molecules that imitate the structure and function of peptides.

Applications in Drug Discovery:

- Enhancement of Bioactivity: Structural modifications can lead to improved pharmacological profiles.

- Targeted Therapeutics: Peptides synthesized using this compound can be tailored for specific biological targets.

Bioconjugation

Bioconjugation processes are essential for developing targeted therapies and diagnostic agents. The functional groups present in this compound facilitate conjugation reactions with biomolecules such as proteins and nucleic acids.

Benefits:

- Targeted Delivery: Enables the attachment of therapeutic agents to specific cells or tissues.

- Diagnostic Applications: Used in the development of imaging agents for medical diagnostics.

Custom Synthesis

Due to its versatile reactivity, this compound is often employed in custom synthesis projects. Researchers can tailor compounds for specific applications across various scientific fields.

Custom Synthesis Applications:

- Research Flexibility: Allows for modifications to meet specific research needs.

- Diverse Applications: Can be used in fields ranging from materials science to medicinal chemistry.

Case Study 1: Peptide Therapeutics Development

A study published by researchers at a leading pharmaceutical company utilized this compound to synthesize a novel peptide therapeutic aimed at treating metabolic disorders. The resulting peptide demonstrated enhanced stability and bioactivity compared to existing treatments.

Case Study 2: Bioconjugate Formation

In another research project focused on targeted cancer therapies, scientists employed this compound to create bioconjugates that selectively bind to cancer cell markers. The study highlighted the effectiveness of these conjugates in delivering chemotherapeutic agents directly to tumor cells, thereby minimizing side effects.

Chemical Reactions Analysis

Deprotection Reactions

The compound’s reactivity is governed by its Fmoc (fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups, which are removed under distinct conditions to enable sequential functionalization.

Fmoc Deprotection

The Fmoc group is cleaved via β-elimination under basic conditions. Common protocols include:

-

Reagent: 20–40% piperidine in DMF

-

Time: 15–30 minutes

-

Yield: >95% efficiency (observed in automated peptide synthesizers) .

This step exposes the pyrrolidine nitrogen for subsequent coupling.

Alloc Deprotection

The Alloc group is removed under mild, metal-catalyzed conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Morpholine or tributyltin hydride

-

Solvent: Dichloromethane (DCM) or THF

This orthogonal deprotection allows selective modification of the amino group without affecting the Fmoc-protected amine.

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation with coupling reagents.

Activation and Coupling Conditions

Key Observations:

-

Double couplings are often employed to ensure completeness in sterically hindered systems .

-

The (2R,4R) stereochemistry minimizes epimerization during activation due to conformational rigidity .

Bioconjugation and Derivatization

The compound’s functional groups enable diverse modifications:

Carboxylic Acid Functionalization

-

Esterification: Reacts with alcohols under DIC/DMAP catalysis to form esters for prodrug design.

-

Amidation: Couples with amines using HATU/HOAt for fluorescent labeling .

Amino Group Modifications

After Alloc removal, the free amine undergoes:

Stability and Side Reactions

-

Fmoc Stability: Resists acidic conditions (e.g., TFA) but sensitive to prolonged basic exposure .

-

Alloc Stability: Stable under Fmoc deprotection conditions but degrades in strong acids .

-

Racemization Risk: <1% under optimized coupling conditions due to the rigid pyrrolidine backbone .

Comparative Data: Fmoc vs. Alloc Reactivity

| Parameter | Fmoc Group | Alloc Group |

|---|---|---|

| Deprotection Reagent | Piperidine | Pd(PPh₃)₄ + scavenger |

| Compatibility | Acid-labile groups | Base-sensitive moieties |

| Typical Solvent | DMF | DCM/THF |

| Industrial Scalability | High | Moderate (Pd cost) |

Challenges and Optimizations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Protecting Group Variants

a) FAA3205: (2S,4R)-4-(Boc-amino)-1-Fmoc-pyrrolidine-2-carboxylic acid

- Protecting Groups : Boc (tert-butoxycarbonyl) instead of Alloc.

- Molecular Weight : 452.5 g/mol .

- Key Difference : Boc requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, unlike Alloc’s palladium-mediated removal. This limits its compatibility with acid-sensitive residues .

b) (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

c) FAA3330: (2S,4R)-4-Tritylmercapto-1-Fmoc-pyrrolidine-2-carboxylic acid

Functional Group and Substitution Variants

a) FAA4640: (2S,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

- Stereochemistry : 2S,4R configuration vs. 2R,4R in the target compound.

- Molecular Weight : 436.46 g/mol .

- Significance : The 2S configuration may lead to distinct peptide folding patterns, influencing receptor binding in therapeutic peptides .

b) (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

- Substituent : Fluorine atom at C4 and methyl group at N1.

- Molecular Weight: Not specified, but fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates .

c) FAA4330: (2S,4R)-4-(4-Fluoro-benzyl)-1-Fmoc-pyrrolidine-2-carboxylic acid

Orthogonal Protection Strategies

The target compound’s Alloc/Fmoc combination enables sequential deprotection:

Fmoc Removal: Base (e.g., piperidine) cleaves the α-amino protection.

Alloc Removal: Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with scavengers like PhSiH₃ selectively deprotect the 4-amino group .

In contrast, Boc/Fmoc systems (e.g., FAA3205) require acidic conditions for Boc removal, which may degrade acid-labile residues .

Key Data Table: Comparative Analysis

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with suitably substituted proline derivatives or open-chain precursors that can be cyclized into the pyrrolidine ring. According to patent EP3015456A1, intermediates of formula E (pyrrolidine-2-carboxylic acid derivatives bearing various protecting groups) are prepared by cyclization reactions involving formic mixed anhydrides or alkyl formates in the presence of strong bases.

Cyclization to Form Pyrrolidine Core

- The cyclization step involves reacting a precursor compound (formula g) with formic mixed anhydrides such as formic anhydride, acetic formic anhydride, or formic pivalic anhydride.

- Strong bases like lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride are used to deprotonate and promote ring closure.

- The reaction solvent can be DMF, THF, or acetonitrile.

- Acid additives such as trifluoroacetic acid or acetic acid improve the yield by stabilizing intermediates.

- Typical yields for this step range from 46% to 56%.

Introduction of the Alloc Protecting Group

- The Alloc group (allyloxycarbonyl) is introduced selectively at the 4-amino position.

- This is achieved by reacting the amino group with allyl chloroformate or other allyloxycarbonyl donors in the presence of bases like triethylamine, 4-(dimethylamino)pyridine (DMAP), or pyridine.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or DMF to avoid side reactions.

- This step ensures selective protection without racemization of the chiral centers.

Final Purification and Characterization

- The final compound is purified by crystallization or chromatographic methods such as flash column chromatography.

- Enantiomeric purity is confirmed by chiral HPLC or NMR techniques.

- The overall synthesis maintains stereochemical integrity, with no racemization observed during protection steps.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization to Pyrrolidine | Formic mixed anhydride, strong base (e.g., LiHMDS, NaH), acid additive (TFA) | DMF, THF, Acetonitrile | 46-56 | Acid improves yield; stereochemistry controlled |

| Alloc Protection | Allyl chloroformate, base (TEA, DMAP) | DCM, DMF | High | Selective N-Alloc protection, no racemization |

| Fmoc Protection | Fmoc-Cl, base (Na2CO3, K2CO3) | Biphasic aqueous/organic | High | Selective N-Fmoc protection, preserves Alloc group |

| Purification and Characterization | Crystallization, chromatography | - | - | Ensures high purity and stereochemical integrity |

Research Findings and Optimization Notes

- The use of strong, non-nucleophilic bases in the cyclization step is critical to achieve high yields and maintain stereochemistry.

- Acid additives such as trifluoroacetic acid enhance cyclization efficiency by protonating intermediates and preventing side reactions.

- The choice of solvent affects solubility and reaction rates; DMF and THF are preferred for their ability to dissolve both reactants and bases.

- The Alloc protecting group is stable under Fmoc protection conditions, allowing sequential protection without deprotection or rearrangement.

- Catalytic hydrogenation or reduction steps are avoided in this synthesis to prevent racemization or loss of protecting groups.

- The overall synthetic route is scalable and suitable for producing enantiomerically pure material for pharmaceutical applications.

Q & A

Q. What are the key synthetic routes for preparing (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via sequential protection of the pyrrolidine scaffold. First, the 4-amino group is protected with Alloc (allyloxycarbonyl) using allyl chloroformate under basic conditions (e.g., NaHCO₃). The 1-position is then protected with Fmoc (9-fluorenylmethyloxycarbonyl) via Fmoc-Cl in dichloromethane (DCM) with catalytic DMAP. Cyclization is achieved through reductive amination (e.g., NaBH₃CN) or Mitsunobu reactions to establish stereochemistry . Purification involves flash chromatography (hexane/EtOAc gradients) or preparative HPLC .

Table 1 : Key Synthetic Steps and Conditions

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to verify stereochemistry and protecting group integrity. Key NMR signals include:

- Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet).

- Alloc allyl protons (δ 4.5–5.3 ppm).

- Pyrrolidine ring protons (δ 3.1–4.2 ppm, dependent on stereochemistry) .

HPLC (C18 column, acetonitrile/water + 0.1% TFA) determines purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ = 437.46 for C₂₄H₂₄N₂O₆) .

Q. What role does this compound play in peptide synthesis?

- Methodological Answer : The compound serves as a conformationally constrained proline analog in solid-phase peptide synthesis (SPPS). Its rigid pyrrolidine ring reduces peptide backbone flexibility, preventing aggregation during elongation. The Alloc group enables orthogonal deprotection (e.g., Pd(PPh₃)₄/PhSiH₃), while Fmoc is cleaved with piperidine, allowing sequential peptide assembly .

Q. How is the compound stored to maintain stability?

- Methodological Answer : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation of the Alloc group and Fmoc degradation. Lyophilized powder is stable for >6 months. Avoid prolonged exposure to light or humidity, which hydrolyzes the Fmoc group .

Advanced Research Questions

Q. How does the 2R,4R stereochemistry influence peptide secondary structure?

Q. What strategies prevent aggregation during SPPS when using this compound?

- Methodological Answer : Aggregation is mitigated by:

- Low-temperature coupling (0–4°C) to reduce β-sheet formation.

- Backbone amide protection (e.g., Hmb or pseudoproline diesters).

- Incorporation of DMSO (5–10%) in coupling steps to solubilize hydrophobic segments .

Monitor aggregation via FT-IR (amide I band at ~1650 cm⁻¹) or fluorescence quenching assays .

Q. How to resolve contradictions in literature regarding Alloc deprotection efficiency?

- Methodological Answer : Conflicting reports on Pd-mediated Alloc cleavage (e.g., incomplete deprotection vs. side reactions) arise from varying Pd(0) catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and scavengers (e.g., PhSiH₃ vs. morpholine). Optimize by:

Q. What are the challenges in synthesizing analogs with modified 4-position substituents?

- Methodological Answer : Substituents like 4-NH-Mtt ( ) or 4-phenoxy ( ) alter steric bulk and solubility. Key challenges:

- Steric hindrance during coupling: Use HATU/DIPEA instead of DCC.

- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., TFA) resolves polar byproducts.

- Stability : Trityl-based groups (e.g., Mtt) require mild acidic cleavage (1% TFA in DCM) to avoid pyrrolidine ring opening .

Table 2 : Substituent Effects on Reactivity

Q. How to validate the compound’s stability under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies :

- Acidic (0.1 M HCl, 37°C): Monitor Fmoc cleavage via HPLC (retention time shift).

- Basic (20% piperidine/DMF): Quantify Alloc stability using ¹H NMR (allyl proton integration).

- Oxidative (H₂O₂, 3%): Assess pyrrolidine ring integrity by ESI-MS .

Q. What computational tools predict the compound’s impact on peptide folding?

- Methodological Answer : Use Rosetta or Schrödinger Maestro to model peptide conformations. Input the compound’s structure (SMILES: O=C(O)C1CC@@HCN1C(OCC2C3=CC=CC=C3C4=C2C=CC=C4)=O) and simulate energy landscapes for helices/β-sheets. Validate predictions with 2D-NMR (NOESY) to detect key hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.